REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9].CCN(CC[O:17]C1C=CC(CC2C=CC=CC=2)=CC=1)CC.Cl>C1CCCCC1>[Br:1][C:2]1[CH:7]=[C:6]([OH:17])[CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9] |f:1.2|
|
Name
|
|
Quantity
|
185 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)C)C
|
Name
|
|
Quantity
|
8 mg
|
Type
|
reactant
|
Smiles
|
CCN(CC)CCOC=1C=CC(=CC1)CC=2C=CC=CC2.Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the cyclohexane
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in CH2Cl2
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1C)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |